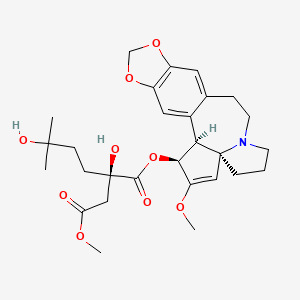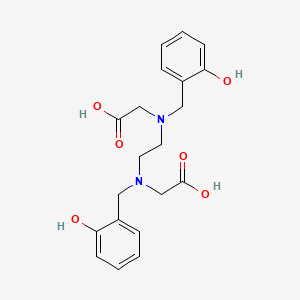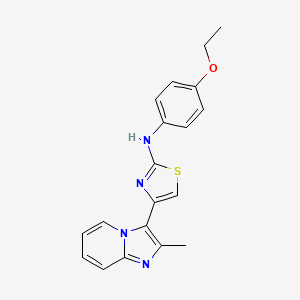![molecular formula C20H21FN2O5S B1673023 2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Übersicht
Beschreibung
HCV-086 is a small molecule antiviral compound designed to inhibit the replication of the hepatitis C virus. The primary function of HCV-086 is to block an enzyme required for the replication of the hepatitis C virus, making it a promising candidate for the treatment of hepatitis C infections .
Vorbereitungsmethoden
The synthesis of HCV-086 involves several steps, starting with the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
HCV-086 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: HCV-086 kann unter Verwendung gängiger Reduktionsmittel wie Natriumborhydrid reduziert werden, um reduzierte Produkte zu ergeben.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
HCV-086 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Modellmolekül für die Untersuchung der Synthese und Reaktivität von 2-Arylbenzofuran-Flavonoiden verwendet.
Biologie: HCV-086 wird auf seine antiviralen Eigenschaften und seine Fähigkeit untersucht, die Replikation des Hepatitis-C-Virus zu hemmen.
Medizin: Die Verbindung wird als potenzielles Therapeutikum für die Behandlung von Hepatitis-C-Infektionen untersucht.
Industrie: HCV-086 wird in der pharmazeutischen Industrie zur Entwicklung neuer antiviraler Medikamente eingesetzt, die das Hepatitis-C-Virus angreifen .
Wirkmechanismus
Der Wirkmechanismus von HCV-086 beinhaltet die Hemmung des RNA-abhängigen RNA-Polymerase (NS5B)-Enzyms, das für die Replikation des Hepatitis-C-Virus unerlässlich ist. Durch die Blockierung dieses Enzyms verhindert HCV-086, dass sich das Virus im Wirt repliziert und verbreitet . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Bindung von HCV-086 an die aktive Stelle des NS5B-Enzyms, wodurch dessen Aktivität gehemmt und der virale Replikationszyklus gestört wird .
Wirkmechanismus
The mechanism of action of HCV-086 involves the inhibition of the RNA-directed RNA polymerase (NS5B) enzyme, which is essential for the replication of the hepatitis C virus. By blocking this enzyme, HCV-086 prevents the virus from replicating and spreading within the host . The molecular targets and pathways involved in this process include the binding of HCV-086 to the active site of the NS5B enzyme, thereby inhibiting its activity and disrupting the viral replication cycle .
Vergleich Mit ähnlichen Verbindungen
HCV-086 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:
Sofosbuvir: Ein von der FDA zugelassenes NS5B-Inhibitor, der zur Behandlung von Hepatitis C eingesetzt wird.
Ribavirin: Ein weiteres antivirales Medikament, das in Kombinationstherapien für Hepatitis C eingesetzt wird.
2-Hydroxylphenethyl-Sulfanyl-Oxopyrimidine: Eine neuartige Reihe von Verbindungen mit moderaten Anti-Hepatitis-C-Virus-Aktivitäten.
HCV-086 zeichnet sich durch seine spezifische Hemmung des NS5B-Enzyms und sein Potenzial für hohe Wirksamkeit bei weniger Nebenwirkungen im Vergleich zu anderen antiviralen Medikamenten aus .
Eigenschaften
Key on ui mechanism of action |
This drug inhibits polymerase enzyme which encourages hepatitis C virus (HCV) infections. |
|---|---|
Molekularformel |
C20H21FN2O5S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6-(methanesulfonamido)-N-methyl-5-propan-2-yloxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O5S/c1-11(2)27-17-9-14-16(10-15(17)23-29(4,25)26)28-19(18(14)20(24)22-3)12-5-7-13(21)8-6-12/h5-11,23H,1-4H3,(H,22,24) |
InChI-Schlüssel |
VBRUONUESYTIDA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |
Kanonische SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HCV-086; HCV 086; HCV086 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)



![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)


![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
